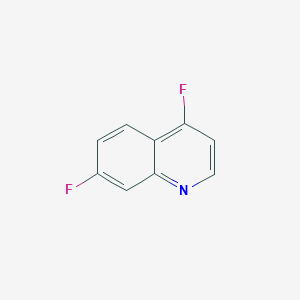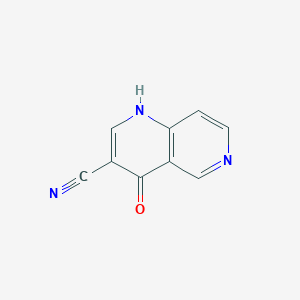![molecular formula C11H7NO B11916879 Furo[2,3-c]isoquinoline](/img/structure/B11916879.png)
Furo[2,3-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo[2,3-c]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines It is characterized by a fused ring system consisting of a furan ring and an isoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-c]isoquinoline typically involves the condensation of substituted 3-cyanopyridin-2(1H)-ones with methyl 2-(chloromethyl)benzoate, followed by treatment with potassium tert-butoxide . Another method includes the condensation of substituted 3-cyanopyridin-2(1H)-ones with 2-(chloromethyl)benzonitrile, also followed by treatment with potassium tert-butoxide . These reactions are carried out under controlled conditions to ensure the formation of the desired this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
Furo[2,3-c]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-5,6-dione, while reduction may produce this compound-5,6-diol.
科学研究应用
Furo[2,3-c]isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: This compound derivatives have been investigated for their anti-tumor and anti-viral properties.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of furo[2,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
Quinoline: Another heterocyclic compound with a similar structure but lacks the fused furan ring.
Isoquinoline: Similar to furo[2,3-c]isoquinoline but without the furan ring.
Furo[3,2-c]quinoline: A compound with a different fusion pattern of the furan and quinoline rings.
Uniqueness
This compound is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specialized functions.
属性
分子式 |
C11H7NO |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
furo[2,3-c]isoquinoline |
InChI |
InChI=1S/C11H7NO/c1-2-4-9-8(3-1)7-12-11-10(9)5-6-13-11/h1-7H |
InChI 键 |
RMPWOHZLTDSEPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3=C(N=CC2=C1)OC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)


![2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11916802.png)
![3-Methylene-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11916803.png)


![2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11916830.png)




![2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)

